2-Chloro-3,5-diiodopyridin-4-amine molecular structure
2-Chloro-3,5-diiodopyridin-4-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure and Utility of 2-Chloro-3,5-diiodopyridin-4-amine
Introduction
2-Chloro-3,5-diiodopyridin-4-amine is a halogenated pyridine derivative that has emerged as a significant building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with both electron-withdrawing halogens and an electron-donating amine group, imparts a versatile reactivity profile. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences. The compound's strategic importance lies in its utility as a scaffold for constructing complex heterocyclic systems, which are prevalent in many biologically active molecules.
Molecular Structure and Physicochemical Properties
The foundational structure of 2-Chloro-3,5-diiodopyridin-4-amine consists of a central pyridine ring. The substitutions at key positions are critical to its chemical behavior:
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Pyridine Ring : An aromatic, electron-deficient heterocycle that serves as the core scaffold.
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2-Chloro Group : An electron-withdrawing chlorine atom that influences the ring's electronic density and provides a site for nucleophilic substitution or cross-coupling reactions.
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3,5-Diiodo Groups : Two iodine atoms that are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Their steric bulk and electronic effects further modulate the molecule's reactivity.
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4-Amine Group : A primary amine that acts as a nucleophile and a directing group, influencing the regioselectivity of further chemical transformations.
This specific arrangement of functional groups creates a molecule with multiple reactive handles, allowing for sequential and selective modifications.
Physicochemical Data Summary
The key properties of 2-Chloro-3,5-diiodopyridin-4-amine are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 1171919-00-8[1][2][3] |
| Molecular Formula | C₅H₃ClI₂N₂[1][4] |
| Molecular Weight | 380.35 g/mol [1][4] |
| Physical Form | Solid |
| Melting Point | 158-159 °C[4] |
| Purity | Typically ≥95-97%[1][2] |
| InChI Key | ADBYPUPWCVKWCP-UHFFFAOYSA-N |
| Storage | Store at 2-8°C, shielded from light in a dry, sealed container[5] |
Molecular Structure Diagram
Caption: Logical flow from starting material to the final product.
Exemplary Synthesis Protocol (Adapted from Mono-iodination)
This protocol is based on established methods for the iodination of aminopyridines and serves as an illustrative example. [6][7][8]Optimization would be required for the specific synthesis of the di-iodo derivative.
Objective: To synthesize 2-chloro-3-iodopyridin-4-amine from 2-chloro-4-aminopyridine.
Materials:
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2-chloro-4-aminopyridine
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Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)
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Glacial acetic acid
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Sodium bicarbonate (NaHCO₃)
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve 2-chloro-4-aminopyridine (1.0 eq.) in glacial acetic acid. [6][7]2. Addition of Iodinating Agent: Add the iodinating agent (e.g., Iodine monochloride, 1.1 eq.) to the solution. For di-iodination, a higher stoichiometry (≥2.2 eq.) of the iodinating agent and potentially more forcing conditions would be necessary. [6][7]3. Reaction Execution: Heat the mixture to 70°C and stir for 16 hours. [6][7]Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [7]4. Workup: After completion, cool the reaction to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. [6][7]5. Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers. [6][7]6. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [7]The resulting crude product is then purified by column chromatography on silica gel to yield the final product. [6][7] Causality in Experimental Choices:
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Glacial Acetic Acid: Serves as a polar protic solvent that can facilitate the electrophilic iodination reaction.
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Nitrogen Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.
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Heating: Provides the necessary activation energy for the electrophilic substitution on the pyridine ring.
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Aqueous Workup with Bicarbonate: Essential to neutralize the acidic solvent and quench the reaction, allowing for effective extraction of the organic product.
Applications in Drug Discovery and Development
The true value of 2-Chloro-3,5-diiodopyridin-4-amine lies in its role as a versatile intermediate for synthesizing high-value, complex molecules. [5]The distinct reactivity of the chloro and iodo substituents allows for selective, sequential cross-coupling reactions.
Key Application Areas:
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Kinase Inhibitors: Many small-molecule kinase inhibitors, pivotal in oncology, feature complex heterocyclic cores. This building block provides a ready-made scaffold that can be elaborated through reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) to rapidly build libraries of potential drug candidates. [9][10]* Neurological Drugs: The pyridine motif is common in compounds targeting the central nervous system. The ability to introduce diverse substituents onto this scaffold is crucial for fine-tuning properties like target affinity, selectivity, and blood-brain barrier penetration. [9][10]* Antimicrobial Agents: The compound is used in the synthesis of novel antimicrobial agents, where the heterocyclic core is often essential for biological activity. [5]
Reaction Versatility Diagram
Caption: Synthetic utility in major cross-coupling reactions.
Conclusion
2-Chloro-3,5-diiodopyridin-4-amine is a high-value chemical intermediate whose molecular structure is deliberately tailored for synthetic versatility. The strategic placement of chloro, diiodo, and amine functional groups on a pyridine core provides multiple, orthogonally reactive sites. This design allows chemists to orchestrate complex synthetic sequences, making it an indispensable tool in the discovery and development of novel pharmaceuticals and other advanced functional materials. Its continued use in creating diverse molecular libraries underscores its importance in modern medicinal chemistry.
References
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LookChem. (n.d.). Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8 with sufficient production capacity. Retrieved from [Link]
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Chemsrc. (n.d.). 2-chloro-3,5-diiodopyridin-4-amine | CAS#:1171919-00-8. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-iodopyridin-4-amine. Retrieved from [Link]
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FAQ. (n.d.). What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry?. Retrieved from [Link]
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LookChem. (n.d.). Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Chloro-3,5-diiodopyridin-4-amine. Retrieved from [Link]
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